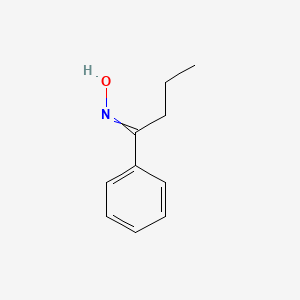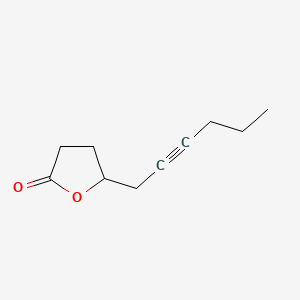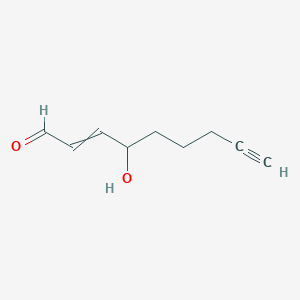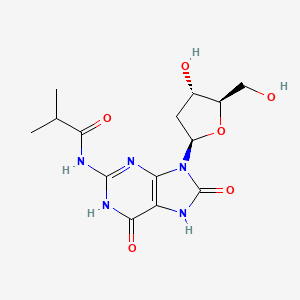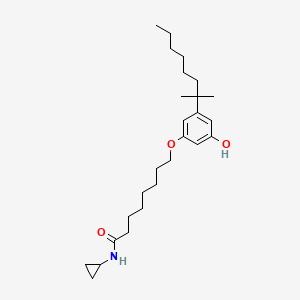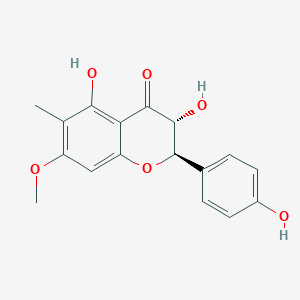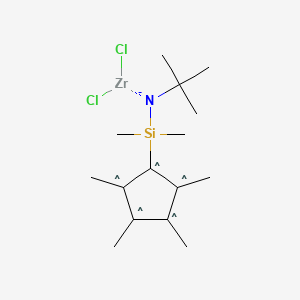
Dimethylsilyl (T-butylamido) tetramethylcyclopentadienyl zirconium dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethylsilyl (T-butylamido) tetramethylcyclopentadienyl zirconium dichloride is an organometallic compound with the molecular formula C15H27Cl2NSiZr. It is widely used as a catalyst in various chemical reactions, particularly in the field of polymerization . This compound is known for its stability and effectiveness in catalyzing olefin polymerization, making it a valuable component in industrial applications.
Métodos De Preparación
The synthesis of Dimethylsilyl (T-butylamido) tetramethylcyclopentadienyl zirconium dichloride typically involves the reaction of tert-butylaminosilane with tetramethylcyclopentadienyl zirconium dichloride . The reaction conditions can be adjusted based on the specific requirements of the experiment. Industrial production methods often involve large-scale synthesis in controlled environments to ensure the purity and consistency of the compound .
Análisis De Reacciones Químicas
Dimethylsilyl (T-butylamido) tetramethylcyclopentadienyl zirconium dichloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in substitution reactions where the chlorine atoms are replaced by other groups.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Polymerization: One of the primary uses of this compound is in catalyzing the polymerization of olefins.
Common reagents used in these reactions include methylaluminoxane (MAO) and other organoaluminum compounds . The major products formed from these reactions are typically polymers with specific properties tailored to industrial needs .
Aplicaciones Científicas De Investigación
Dimethylsilyl (T-butylamido) tetramethylcyclopentadienyl zirconium dichloride is extensively used in scientific research due to its catalytic properties. Some of its applications include:
Chemistry: Used as a catalyst in the polymerization of olefins to produce polyethylene and polypropylene.
Medicine: Limited use in medicinal chemistry, mainly as a catalyst in the synthesis of complex organic molecules.
Industry: Widely used in the production of plastics and other polymeric materials.
Mecanismo De Acción
The mechanism by which Dimethylsilyl (T-butylamido) tetramethylcyclopentadienyl zirconium dichloride exerts its catalytic effects involves the activation of olefin monomers, facilitating their polymerization. The compound interacts with the monomers through its zirconium center, which acts as a coordination site for the olefins . This interaction lowers the activation energy required for the polymerization reaction, thereby increasing the reaction rate and efficiency .
Comparación Con Compuestos Similares
Dimethylsilyl (T-butylamido) tetramethylcyclopentadienyl zirconium dichloride can be compared with other similar organometallic compounds, such as:
- Bis(n-butylcyclopentadienyl)zirconium dichloride
- Diphenylmethylidene (cyclopentadienyl) (9-fluorenyl)zirconium dichloride
- Dichloro [η(5):η(1)-N-dimethyl (tetramethylcyclopentadienyl)silyl (tert-butyl)amido]titanium
What sets this compound apart is its unique combination of stability and catalytic efficiency, particularly in the polymerization of olefins . This makes it a preferred choice in industrial applications where high performance and reliability are essential .
Propiedades
InChI |
InChI=1S/C15H27NSi.2ClH.Zr/c1-10-11(2)13(4)14(12(10)3)17(8,9)16-15(5,6)7;;;/h1-9H3;2*1H;/q-1;;;+2/p-2 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGCOLZUAVSXNCB-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[C]1[C]([C]([C]([C]1C)[Si](C)(C)[N-]C(C)(C)C)C)C.Cl[Zr]Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27Cl2NSiZr- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135425-89-7 |
Source


|
| Record name | Dimethylsilylene(t-butylamido)(tetramethylcyclopentadienyl)zirconium(IV) Dichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
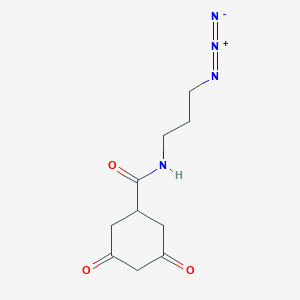
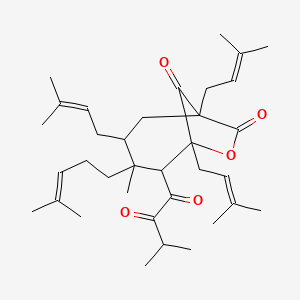
![4-[(1-Oxo-7-phenylheptyl)amino]-(4R)-octanoic acid](/img/structure/B592788.png)
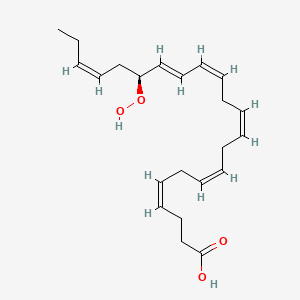
![1(2H)-Naphthalenone, 3,4-dihydro-2-(3-methyl-2-buten-1-yl)-4-[(methylthio)methoxy]-, (2R,4S)-rel-](/img/structure/B592790.png)
